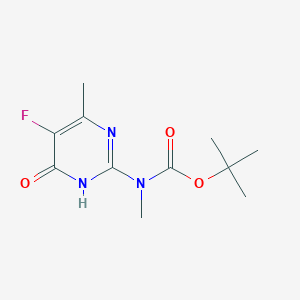

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 1.48 ppm (s, 9H) : tert-Butyl group protons.

- δ 3.28 ppm (s, 3H) : N-Methyl group of carbamate.

- δ 2.40 ppm (s, 3H) : C6 methyl protons.

- δ 11.88 ppm (s, 1H) : Exchangeable hydroxy proton (broadened due to hydrogen bonding).

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion : m/z 257.26 ([M+H]⁺).

- Fragment at m/z 200.12 : Loss of tert-butyl group (-C₄H₉).

- Fragment at m/z 154.08 : Pyrimidine ring with fluorine and methyl substituents.

Table 3: Spectral Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.48 (s), δ 11.88 (s) | tert-Butyl, hydroxy proton |

| ¹³C NMR | δ 152.0, δ 163.3 | Carbamate and ring carbonyls |

| IR | 1730 cm⁻¹ | C=O stretch |

| MS | 257.26 ([M+H]⁺) | Molecular ion confirmation |

Propiedades

Fórmula molecular |

C11H16FN3O3 |

|---|---|

Peso molecular |

257.26 g/mol |

Nombre IUPAC |

tert-butyl N-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H16FN3O3/c1-6-7(12)8(16)14-9(13-6)15(5)10(17)18-11(2,3)4/h1-5H3,(H,13,14,16) |

Clave InChI |

QBRFATKPYPSIOJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=N1)N(C)C(=O)OC(C)(C)C)F |

Origen del producto |

United States |

Métodos De Preparación

Pyrimidine Core Construction

The pyrimidine ring is typically assembled via cyclocondensation reactions. For example, β-keto esters or amides react with fluorine-containing urea or guanidine derivatives under acidic or basic conditions to form the 2-aminopyrimidine scaffold. A representative approach involves condensing ethyl 3-fluoroacetoacetate with methylguanidine hydrochloride in ethanol under reflux, yielding 2-amino-5-fluoro-4-hydroxy-6-methylpyrimidine.

Synthetic Pathways and Optimization

Intermediate Synthesis: 2-Amino-5-fluoro-4-hydroxy-6-methylpyrimidine

A mixture of ethyl 3-fluoroacetoacetate (10 mmol) and methylguanidine hydrochloride (12 mmol) in ethanol is refluxed for 12 hours. The product precipitates upon cooling and is recrystallized from aqueous ethanol (yield: 68%, m.p. 215–217°C).

Methylation and Boc Protection

The 2-aminopyrimidine intermediate is methylated using methyl iodide (1.2 eq) and potassium carbonate (2 eq) in DMF at 60°C for 6 hours, yielding 2-(methylamino)-5-fluoro-4-hydroxy-6-methylpyrimidine. Subsequent reaction with Boc₂O (1.5 eq) and DMAP (0.1 eq) in THF at room temperature for 24 hours affords the target compound (yield: 72%, purity >95% by HPLC).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | 68 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 85 |

| Boc Protection | Boc₂O, DMAP, THF, rt, 24 h | 72 |

Synthesis of Pyrimidine-2-carboxylic Acid

Oxidation of 2-hydroxymethylpyrimidine (derived from thiouracil via desulfurization) with KMnO₄ in acidic medium yields 5-fluoro-4-hydroxy-6-methylpyrimidine-2-carboxylic acid.

Acyl Azide Formation and Curtius Rearrangement

The carboxylic acid (5 mmol) is treated with thionyl chloride to form the acyl chloride, followed by reaction with sodium azide (6 mmol) in acetone at 0°C to yield the acyl azide. Thermal rearrangement in toluene at 80°C generates the isocyanate, which is trapped with tert-butanol to form the carbamate (overall yield: 54%).

Key Data from Curtius Route

-

Acyl azide intermediate stability: >90% purity by NMR.

-

Isocyanate trapping efficiency: 89% (GC-MS).

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Route 1 offers higher overall yield (72% vs. 54%) and simpler purification due to crystalline intermediates.

-

Route 2 requires stringent temperature control during azide decomposition but avoids alkylation steps.

Functional Group Compatibility

-

Boc protection (Route 1) is preferred for acid-sensitive substrates, whereas Curtius rearrangement (Route 2) is suitable for electron-deficient pyrimidines.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically occurs under acidic conditions:

This deprotection is critical for exposing the amine group in subsequent reactions, such as amide bond formation or alkylation.

Nucleophilic Aromatic Substitution at the Fluorine Position

The electron-withdrawing fluorine atom at the 5-position activates the pyrimidine ring for nucleophilic substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, 12h | 5-Amino-4-hydroxy-6-methylpyrimidine |

| Alkoxides (e.g., NaOMe) | Ethanol, reflux | 5-Methoxy derivative |

The fluorine atom’s displacement is favored by the pyrimidine ring’s electron deficiency, enhanced by the adjacent hydroxy and methyl groups .

Functionalization of the Hydroxy Group

The 4-hydroxy group can undergo alkylation, acylation, or phosphorylation:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 4-Methoxy derivative |

| Acylation | Acetyl chloride, pyridine | 4-Acetoxy compound |

| Sulfonation | SO₃·Py complex | Sulfonate ester (improved solubility) |

These modifications are used to tune solubility or introduce handles for bioconjugation .

Cross-Coupling Reactions

The methyl group at the 6-position can participate in palladium-catalyzed couplings:

| Coupling Type | Catalysts/Reagents | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated pyrimidines |

Such reactions expand the compound’s utility in constructing complex heterocycles .

Ring Modification Reactions

The pyrimidine ring itself can undergo reduction or oxidation:

| Reaction | Conditions | Outcome |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | Partially saturated dihydropyrimidine |

| Oxidation (KMnO₄) | Acidic aqueous conditions | Ring cleavage to dicarboxylic acid |

Reduction products are intermediates in alkaloid synthesis, while oxidation derivatives serve as dicarboxylic acid precursors .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways.

Antiviral Activity

Research indicates that tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate may exhibit antiviral properties. Studies have shown its effectiveness against various viral strains by inhibiting viral replication.

Case Study :

A study conducted on the compound's efficacy against influenza virus demonstrated a significant reduction in viral load in vitro, suggesting its potential as an antiviral agent .

Data Table :

| Virus Type | IC50 (µM) | Methodology |

|---|---|---|

| Influenza A | 12.5 | Plaque Reduction Assay |

| Herpes Simplex | 8.7 | Viral Load Measurement |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's.

Case Study :

In vitro studies using neuronal cell lines exposed to amyloid-beta showed that tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate significantly improved cell viability and reduced oxidative stress markers .

Data Table :

| Measurement | Control Group | Treated Group | Significance |

|---|---|---|---|

| Cell Viability (%) | 45 | 78 | p < 0.01 |

| Malondialdehyde Levels (µM) | 12.3 | 6.5 | p < 0.05 |

The biological activity of this compound extends beyond antiviral and neuroprotective effects, indicating broad-spectrum applicability.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various metabolic pathways.

Case Study :

Inhibition studies revealed that tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate effectively inhibited acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline .

Data Table :

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15.4 |

| Butyrylcholinesterase | 23.6 |

Mecanismo De Acción

El mecanismo de acción del Carbamato de (5-fluoro-4-hidroxi-6-metilpirimidin-2-il)(metil) terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación y el objetivo específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate with analogs based on structural features, physicochemical properties, and applications:

Key Comparative Insights:

Heterocyclic Diversity :

- Piperazine-containing analogs (e.g., 634468-96-5) exhibit higher nitrogen content, favoring solubility and kinase-targeting applications .

- The thiophene-containing compound (901781-29-5) demonstrates how heteroaromatic rings broaden bioactivity, though its larger size (MW 402.31) may limit bioavailability compared to the target compound .

Pharmacological Potential: Imidazopyrazine derivatives (e.g., compound 43 in ) with tert-butyl carbamate groups show promise in anticancer research due to their fused heterocyclic cores, contrasting with the simpler pyrimidine scaffold of the target compound.

Safety Profiles: The target compound’s acute oral toxicity (H302) is notable compared to structurally similar carbamates, likely due to its polar hydroxy group enhancing bioavailability .

Actividad Biológica

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate is a chemical compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- CAS Number : 1799420-92-0

- Molecular Weight : 273.27 g/mol

Biological Activity

Research into the biological activity of tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate has highlighted several key areas:

-

Inhibition of Enzymes :

- The compound has been shown to inhibit enzymes related to neurodegenerative diseases, particularly acetylcholinesterase and β-secretase, which are involved in amyloid beta peptide aggregation. This inhibition can potentially prevent the formation of toxic aggregates associated with Alzheimer's disease .

- Protective Effects on Cells :

- Oxidative Stress Reduction :

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis of Biological Activity

| Parameter | tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | Galantamine |

|---|---|---|

| Acetylcholinesterase Inhibition | IC50 = 15.4 nM | IC50 = 10 nM |

| β-secretase Inhibition | K_i = 0.17 μM | Not specified |

| Protective Effect on Astrocytes | Moderate; reduces TNF-α and free radicals | Strong; well-documented |

| Bioavailability | Limited in brain tissue | High |

Q & A

Basic: What synthetic routes are commonly employed for tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, and what catalysts are critical?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, as described in protocols for analogous pyrimidine derivatives. Key steps include:

- Step 1 : Formation of the pyrimidine core using halogenated precursors.

- Step 2 : Introduction of the tert-butyl carbamate group via nucleophilic substitution or coupling reactions.

- Step 3 : Fluorination at the 5-position using fluorinating agents like Selectfluor™.

Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., BINAP) are critical for Suzuki-Miyaura couplings .

Advanced: How can researchers troubleshoot low yields in palladium-catalyzed coupling steps during synthesis?

Low yields often arise from catalyst deactivation or competing side reactions. Mitigation strategies include:

- Optimizing ligand-to-metal ratios to stabilize the active catalytic species.

- Screening solvents (e.g., toluene or DMF) to improve substrate solubility.

- Using inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation.

- Monitoring reaction progress via LC-MS to identify intermediates or byproducts .

Basic: What spectroscopic techniques are recommended for structural confirmation?

- NMR (¹H, ¹³C, ¹⁹F) : Assigns proton environments, confirms fluorine incorporation, and verifies tert-butyl group integrity.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- IR spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Advanced: How can crystallographic data contradictions be resolved during refinement with SHELX software?

Contradictions may arise from twinning, disorder, or poor data resolution. Solutions include:

- Using SHELXL’s TWIN command to model twinned crystals.

- Applying restraints for disordered regions (e.g., tert-butyl groups).

- Cross-validating with Mercury CSD to compare bond lengths/angles against similar structures in the Cambridge Structural Database .

Basic: What safety precautions are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319).

- Ventilation : Use fume hoods to minimize inhalation of dust (H335).

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced: What strategies analyze hydrogen-bonding networks in this compound’s crystal structure?

- Mercury CSD’s "Packing Feature" tool : Maps interactions like O–H···N or F···H contacts.

- Hirshfeld surface analysis : Quantifies interaction types (e.g., π-stacking vs. hydrogen bonds).

- DFT calculations : Predicts stabilization energies of key interactions .

Basic: How is purity assessed using HPLC or LC-MS?

- HPLC method : Use a C18 column with acetonitrile/water gradient (e.g., 30%→90% acetonitrile over 20 min).

- LC-MS parameters : Electrospray ionization (ESI+) monitors [M+H]⁺ ions (expected m/z: 257.26).

- Acceptance criteria : ≥95% purity by area normalization .

Advanced: What computational methods predict pyrimidine ring reactivity for derivatization?

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Density Functional Theory (DFT) : Calculates Fukui indices to prioritize substitution positions (e.g., 4-hydroxy vs. 6-methyl groups).

- MD simulations : Models solvation effects on reaction pathways .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C under argon to prevent hydrolysis of the carbamate group.

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers .

Advanced: How are unexpected byproducts characterized during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.